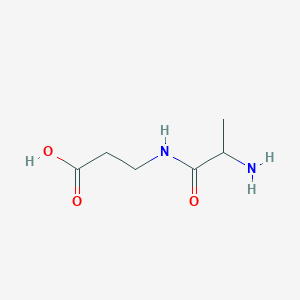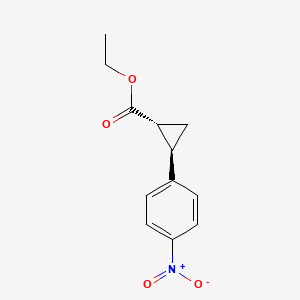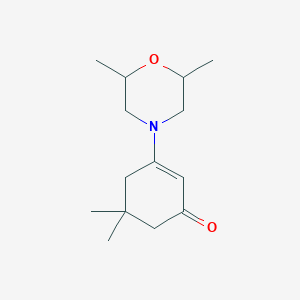
2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl- (hereafter referred to as 2C1-3-2,6-DM-4-M-5,5-DM) is a type of cyclic ether molecule with a unique structure and a variety of applications in scientific research and laboratory experiments. This molecule is widely used in the fields of organic synthesis, biochemistry, and pharmacology. 2C1-3-2,6-DM-4-M-5,5-DM is a cyclic ether with a five-membered ring structure, and has a molecular weight of 191.25 g/mol. It is a colorless liquid at room temperature and is soluble in most organic solvents.
科学研究应用
2C1-3-2,6-DM-4-M-5,5-DM has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used in the synthesis of organic compounds, such as dyes, catalysts, and surfactants. Additionally, 2C1-3-2,6-DM-4-M-5,5-DM has been used in the synthesis of polymers, such as polyurethanes and polyesters.
作用机制
The mechanism of action of 2C1-3-2,6-DM-4-M-5,5-DM is not well understood. However, it is believed that the cyclic ether structure of 2C1-3-2,6-DM-4-M-5,5-DM allows it to interact with and disrupt the function of proteins and enzymes. This disruption of protein and enzyme function is believed to be responsible for the pharmacological effects of 2C1-3-2,6-DM-4-M-5,5-DM.
Biochemical and Physiological Effects
2C1-3-2,6-DM-4-M-5,5-DM has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to exhibit anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been found to have anticonvulsant, anxiolytic, and antidepressant effects.
实验室实验的优点和局限性
2C1-3-2,6-DM-4-M-5,5-DM is a useful molecule for laboratory experiments due to its solubility in most organic solvents, its stability, and its low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
未来方向
There are a variety of potential future directions for research on 2C1-3-2,6-DM-4-M-5,5-DM. For example, further research is needed to better understand the mechanism of action of this molecule and its effects on biochemical and physiological processes. Additionally, further research is needed to develop more efficient synthesis methods for 2C1-3-2,6-DM-4-M-5,5-DM. Additionally, further research is needed to identify potential applications of 2C1-3-2,6-DM-4-M-5,5-DM in the fields of medicine, agriculture, and industry. Finally, further research is needed to identify potential side effects and safety concerns associated with the use of 2C1-3-2,6-DM-4-M-5,5-DM.
合成方法
2C1-3-2,6-DM-4-M-5,5-DM can be synthesized through a variety of methods, including Wittig reaction, Grignard reaction, and condensation reaction. The Wittig reaction is the most commonly used method for the synthesis of 2C1-3-2,6-DM-4-M-5,5-DM. This reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form a cyclic ether. The Grignard reaction is another method used to synthesize 2C1-3-2,6-DM-4-M-5,5-DM. This reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form a cyclic ether. The condensation reaction is a third method used to synthesize 2C1-3-2,6-DM-4-M-5,5-DM. This reaction involves the reaction of an aldehyde or ketone with an acid chloride or anhydride to form a cyclic ether.
属性
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10-8-15(9-11(2)17-10)12-5-13(16)7-14(3,4)6-12/h5,10-11H,6-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZWWBYUGZRNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405566 |
Source


|
| Record name | 2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl- | |
CAS RN |
85890-70-6 |
Source


|
| Record name | 2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

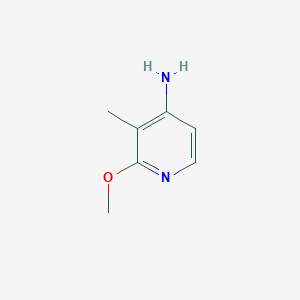
![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)
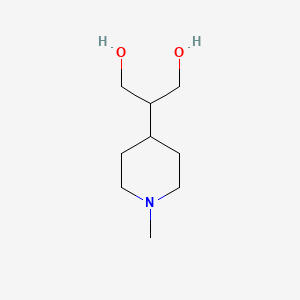
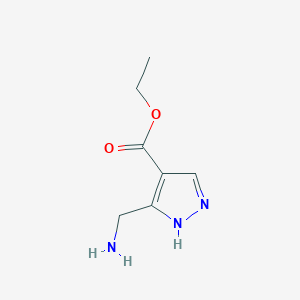
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)
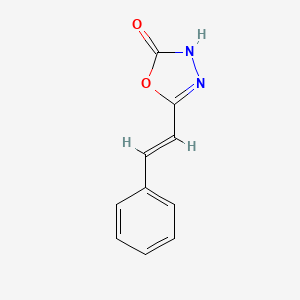

![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)
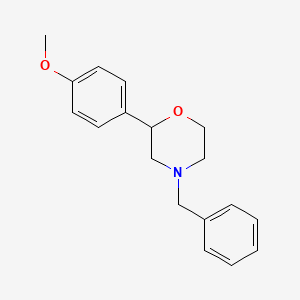
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
